2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(1-Adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide is a synthetic organic compound characterized by its adamantyl and pyrazolyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acylation: The final step involves the acylation of the coupled product with an acyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1-Adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Material Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorobenzyl group may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-4-bromoanisole: Similar adamantyl group but different substituents on the aromatic ring.
Adamantyl-substituted pyridoxine derivatives: Similar adamantyl group but different core structure.
Uniqueness
2-(1-Adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide is unique due to the combination of its adamantyl and pyrazolyl groups, which confer distinct physicochemical properties and biological activities. The presence of the chlorobenzyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O/c1-15-23(16(2)28(27-15)14-17-3-5-21(25)6-4-17)26-22(29)13-24-10-18-7-19(11-24)9-20(8-18)12-24/h3-6,18-20H,7-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSYXAHIPFZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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